5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide
Overview
Description
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.12302 . It is used as an organic building block in the synthesis of Darifenacin, a drug used to treat urinary incontinence .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) .Scientific Research Applications
Catalytic Applications in Organic Synthesis : N-bromo sulfonamide reagents, closely related to 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide, have been used as efficient catalysts in organic synthesis. For instance, they are employed in the synthesis of bis(pyrazol-5-ol)s and naphthol derivatives, demonstrating their utility in facilitating complex chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014), (Khazaei, Abbasi, & Moosavi‐Zare, 2015).
Synthesis of Xanthenes and Benzofuran Derivatives : These compounds have been instrumental in synthesizing xanthenes and benzofuran derivatives, which are significant in pharmaceutical research. The generation of Br+ ions from these catalysts under neutral media is a key feature in these syntheses (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Synthesis of Sulfonamides and Their Biological Activities : Sulfonamides derived from benzo[d]thiazoles, which are structurally similar to this compound, have been synthesized and tested for inhibition of human carbonic anhydrase isoforms. These findings indicate potential therapeutic applications in medical chemistry (Abdoli et al., 2017).
Catalysis in Coupling Reactions : The related compound 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide has been used in Suzuki–Miyaura couplings, highlighting the versatility of these compounds in facilitating complex coupling reactions in organic chemistry (Reddy et al., 2019).
Antimicrobial Applications : Benzofuran derivatives, including those related to this compound, have been synthesized and screened for antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Kumari et al., 2019).
Sulfonamide-derived Metal Complexes : Sulfonamide-derived ligands, closely related to the compound of interest, have been used to synthesize transition metal complexes. These complexes have shown moderate to significant antibacterial activity, indicating their potential in medicinal chemistry applications (Chohan & Shad, 2011).
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are seen as potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
It’s worth noting that benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can be crucial in regulating metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound binds to specific proteins, altering their conformation and function. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell growth. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism. The compound interacts with enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. Additionally, this compound affects metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it influences gene expression by interacting with DNA and transcription factors. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSHLZWEWQVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20755585 | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-41-0 | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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